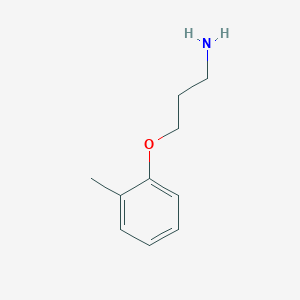

3-(2-Methylphenoxy)propylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOJWFLRPSWMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389981 | |

| Record name | 3-o-Tolyloxy-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50911-61-0 | |

| Record name | 3-(2-Methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-o-Tolyloxy-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methylphenoxy)propylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylphenoxy)propylamine is a primary amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a phenoxy ring linked by a propyl chain to an amine group, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role in synthetic organic chemistry.

Chemical Properties and Structure

This compound, also known as 3-(o-tolyloxy)propan-1-amine, is characterized by the chemical formula C₁₀H₁₅NO. The structure consists of a propyl amine chain where the oxygen atom is connected to the third carbon and also to a 2-methylphenyl (o-tolyl) group.

Table of Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 50911-61-0 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Density | 0.992 g/cm³ | [1] |

| Boiling Point | 269 °C at 760 mmHg | [1] |

| Flash Point | 116.3 °C | [1] |

| Appearance | Off-white to light yellow powder | [3] |

| Purity | ≥95% | [2] |

| Storage | Room temperature, dry conditions | [2] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound. This represents a general methodology and specific reaction conditions such as temperature, solvent, and reaction time would require optimization.

Caption: General Synthetic Workflow for this compound.

Biological Activity and Signaling Pathways

Current scientific literature and chemical databases do not describe any direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary significance lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules.[2] For instance, derivatives of this compound are precursors to pharmaceuticals targeting the central nervous system.[2]

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a range of pharmaceutical agents. Its structural motif is found in compounds developed for cardiovascular and central nervous system disorders.[2] The amine group provides a reactive site for further chemical modifications, allowing for the construction of more elaborate molecules with specific pharmacological profiles. Researchers in drug discovery utilize this and similar phenoxyalkylamines to create novel compounds for screening and development.[2]

Conclusion

This compound is a well-characterized chemical intermediate with defined physical and chemical properties. While it does not exhibit direct biological activity itself, its role as a foundational element in the synthesis of pharmacologically active compounds is of significant interest to the scientific and drug development communities. Future research may continue to explore its utility in the creation of novel therapeutics.

References

An In-Depth Technical Guide to 3-(2-Methylphenoxy)propylamine (CAS 50911-61-0): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methylphenoxy)propylamine, identified by CAS number 50911-61-0. While modest in its own biological activity, this molecule is a critical precursor in the synthesis of significantly more complex and therapeutically important compounds. This document will delve into its chemical identity, a detailed synthesis protocol, and its pivotal role as a building block in the pharmaceutical industry, with a particular focus on the synthesis of Atomoxetine. We will explore the mechanistic implications of its structural contribution to the final active pharmaceutical ingredient (API), providing context for researchers in drug discovery and development.

Chemical Identity and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 3-(o-tolyloxy)propan-1-amine

-

CAS Number: 50911-61-0

-

Molecular Formula: C₁₀H₁₅NO

-

Molecular Weight: 165.23 g/mol

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Off-white to light yellow powder | Commercial Suppliers |

| Purity | Typically ≥95% | [2] |

| Storage | Store in a cool, dry place | Commercial Suppliers |

The Strategic Importance in Drug Discovery: Precursor to Atomoxetine

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Atomoxetine [3]. Atomoxetine, marketed under the brand name Strattera, is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4] The this compound moiety forms a core structural component of the final drug molecule, influencing its binding affinity and pharmacological activity.

The synthesis of potent and selective neurological drugs often involves the assembly of specific pharmacophores. In the case of Atomoxetine, the aryloxy propanamine scaffold is crucial for its interaction with the norepinephrine transporter (NET).[2] this compound provides this essential scaffold, which is later modified to produce the final API. Understanding the synthesis and handling of this intermediate is therefore fundamental for the production of Atomoxetine.

Synthesis Protocol: A Representative Pathway

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative pathway inferred from the synthesis of related aryloxy propanamines and precursors to Atomoxetine as described in the patent literature.[5]

Workflow for the Synthesis of this compound:

Caption: A representative three-step synthesis workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 3-(2-Methylphenoxy)propan-1-ol (Williamson Ether Synthesis)

-

To a stirred solution of o-cresol in a suitable solvent such as toluene, add a strong base like sodium hydroxide to form the corresponding phenoxide.

-

Heat the mixture to reflux.

-

Slowly add 3-chloro-1-propanol to the reaction mixture.

-

Maintain the reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(2-Methylphenoxy)propan-1-ol.

-

Purify the crude product by vacuum distillation or column chromatography.

Causality: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. The use of a strong base is essential to deprotonate the phenolic hydroxyl group of o-cresol, making it a potent nucleophile that can then attack the electrophilic carbon of 3-chloro-1-propanol.

Step 2: Synthesis of 1-(3-Chloropropoxy)-2-methylbenzene

-

Dissolve the purified 3-(2-Methylphenoxy)propan-1-ol in an inert solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield 1-(3-Chloropropoxy)-2-methylbenzene.

Causality: The hydroxyl group of the alcohol is a poor leaving group. Thionyl chloride is an effective reagent for converting alcohols to alkyl chlorides, as it proceeds through a mechanism that results in the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

Step 3: Synthesis of this compound (Amination)

-

Place the 1-(3-Chloropropoxy)-2-methylbenzene in a pressure vessel.

-

Add an excess of aqueous or alcoholic ammonia solution.

-

Seal the vessel and heat the mixture. The temperature and pressure will need to be carefully controlled.

-

After the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

Extract the product into an organic solvent.

-

Purify the crude this compound by distillation under reduced pressure to obtain the final product.

Causality: This step is a nucleophilic substitution where ammonia acts as the nucleophile, displacing the chloride leaving group. The use of a sealed pressure vessel and heat is necessary to facilitate the reaction with the relatively unreactive alkyl chloride.

Role in the Mechanism of Action of Atomoxetine

While this compound itself is not the active therapeutic agent, its structure is integral to the pharmacological profile of Atomoxetine. The final drug, (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, selectively inhibits the presynaptic norepinephrine transporter (NET).[4] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, which is believed to be the primary mechanism for its therapeutic effects in ADHD.

The key structural features derived from this compound that contribute to this activity are:

-

The Aryloxy Moiety: The 2-methylphenoxy group plays a crucial role in the binding of Atomoxetine to the norepinephrine transporter. The position of the methyl group on the phenyl ring influences the selectivity and potency of the drug.

-

The Propylamine Chain: The three-carbon chain provides the correct spatial orientation for the molecule to fit within the binding pocket of the NET.

Signaling Pathway of Atomoxetine:

Caption: Mechanism of action of Atomoxetine, the final API derived from this compound.

Conclusion

This compound (CAS 50911-61-0) is a compound of significant interest not for its intrinsic biological effects, but for its indispensable role as a molecular building block in the synthesis of complex pharmaceuticals. Its primary application as a precursor to the ADHD medication Atomoxetine highlights the importance of understanding the synthesis and properties of such intermediates in the drug development pipeline. The synthetic pathway, while involving standard organic chemistry transformations, requires careful control of reaction conditions to ensure high purity and yield. For researchers in medicinal chemistry and process development, a thorough understanding of this key intermediate is paramount for the efficient production of life-changing medications.

References

- 1. This compound [myskinrecipes.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;dihydrochloride | C34H41Cl2F3N2O2 | CID 9917346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomoxetine - Wikipedia [en.wikipedia.org]

- 5. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Characteristics of 3-(o-tolyloxy)propan-1-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical characteristics of 3-(o-tolyloxy)propan-1-amine and its structurally related derivatives. Due to the limited availability of experimental data for the parent compound, this document also includes information on key derivatives to offer a comparative analysis. Furthermore, standardized experimental protocols for determining the physical properties of amines are detailed to support further research and characterization of this class of compounds.

Data Presentation: Physical Characteristics

The following table summarizes the available physical and chemical properties of 3-(o-tolyloxy)propan-1-amine and its relevant derivatives. It is important to note that much of the available data is computationally derived, and experimental verification is recommended.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility |

| 3-(o-tolyloxy)propan-1-amine | Not Assigned | C₁₀H₁₅NO | 165.23 | Predicted: 257.5 ± 25.0 | Not Available | Predicted: 1.01 ± 0.1 | Predicted: Soluble in water |

| Methyl-(3-o-tolyloxy-propyl)-amine[1] | 883545-20-8 | C₁₁H₁₇NO | 179.26[1] | Not Available | Not Available | Not Available | Not Available |

| N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine[2][3] | 83015-25-2 | C₁₈H₂₃NO | 269.38[3] | Not Available | Not Available | Not Available | Not Available |

| N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride[4] | 42064-62-0 | C₁₈H₂₄ClNO | 305.84 | Not Available | Not Available | Not Available | Not Available |

| N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride[5] | 82857-40-7 | C₁₇H₂₂ClNO | 291.82 | Not Available | Not Available | Not Available | Not Available |

| N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine Oxalate[6] | 107674-34-0 | C₁₉H₂₃NO₅ | 345.39 | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid amine can be determined using several standard laboratory methods:

-

Distillation Method: A simple or fractional distillation apparatus is set up with the amine sample in the distilling flask. The temperature at which the liquid consistently condenses on the thermometer bulb during distillation is recorded as the boiling point.

-

Thiele Tube Method: A small amount of the amine is placed in a fusion tube, which is then attached to a thermometer. An inverted capillary tube is placed in the fusion tube. The assembly is heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Reflux Method: The amine is heated to reflux in a flask equipped with a condenser. A thermometer is placed so that the bulb is just below the level of the condenser. The temperature at which the liquid and vapor phases are in equilibrium is the boiling point.

Melting Point Determination (for solid derivatives/salts)

For solid derivatives such as hydrochloride or oxalate salts, the melting point is a crucial indicator of purity.

-

Capillary Method: A small, powdered sample of the solid amine salt is packed into a capillary tube. The tube is placed in a melting point apparatus, where it is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Density Determination

The density of liquid amines can be accurately measured using the following techniques:

-

Pycnometer Method: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the amine sample and weighed again. The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

-

Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid.

Solubility Determination

The solubility of an amine in various solvents is determined by its polarity and capacity for hydrogen bonding.

-

Qualitative Solubility Testing: A small amount of the amine is added to a test tube containing a solvent (e.g., water, ethanol, diethyl ether, or dilute acid/base). The mixture is agitated, and the solubility is observed. Amines, being basic, are expected to show enhanced solubility in acidic solutions due to the formation of the corresponding ammonium salt.[7]

-

Quantitative Solubility Measurement: A saturated solution of the amine in a specific solvent is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. This allows for the calculation of solubility in terms of g/100 mL or mol/L.

Mandatory Visualization: Structural Relationships

The following diagram illustrates the structural relationships between 3-(o-tolyloxy)propan-1-amine and its N-methylated and N,N-dimethylated phenyl-substituted derivatives.

Caption: Structural evolution from the primary amine to its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | C18H23NO | CID 12807420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS#:42064-62-0 | N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride | Chemsrc [chemsrc.com]

- 5. 82857-40-7|N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Aryloxy-3-phenylpropylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-aryloxy-3-phenylpropylamines, a critical scaffold in numerous pharmaceutical agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, and presents quantitative data in a clear, comparative format.

Core Synthetic Strategies

The synthesis of 3-aryloxy-3-phenylpropylamines predominantly relies on the formation of the characteristic ether linkage between a 3-phenylpropylamine backbone and an aryl group. The key synthetic disconnections lead to several strategic approaches, with the most prevalent being Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction. Stereoselective methods are also of paramount importance for the synthesis of enantiomerically pure final products.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a widely employed and industrially viable method for the synthesis of 3-aryloxy-3-phenylpropylamines. This approach involves the reaction of a 3-hydroxy-3-phenylpropylamine derivative with an activated or unactivated aryl halide. The reaction is typically facilitated by a base and, in the case of less reactive aryl halides, a metal catalyst.

A general representation of this pathway is the reaction of a 3-hydroxy-3-arylpropylamine with an aryl halide in the presence of a base and an appropriate solvent.[1][2][3] The choice of solvent is crucial, with dipolar aprotic solvents like DMSO, 1,3-dimethyl-2-imidazolidinone (DMI), and N-methylpyrrolidinone (NMP) being effective.[2][3] For unactivated aryl halides, catalysts such as copper, palladium, or nickel are often necessary to facilitate the reaction.[1]

This protocol describes the synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine) from (R)-N-methyl-3-hydroxy-3-phenylpropylamine and 2-iodotoluene.

Materials:

-

(R)-N-methyl-3-hydroxy-3-phenylpropylamine

-

2-Iodotoluene

-

Cuprous iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Xylenes

Procedure:

-

A mixture of (R)-N-methyl-3-hydroxy-3-phenylpropylamine (0.3 g, 1.8 mmol), 2-iodotoluene (0.59 g, 2.7 mmol), cuprous iodide (0.1 g), and potassium carbonate (0.14 g, 1 mmol) in xylenes (1 mL) is stirred under a nitrogen atmosphere.

-

The reaction mixture is heated to 130°C until the reaction is complete, as monitored by ¹H NMR.

-

The mixture is then cooled to room temperature and washed with a saturated aqueous solution of potassium carbonate and water.

-

The organic layer is extracted twice with a dilute hydrochloric acid solution.

-

The combined aqueous layers are adjusted to a pH >10 by the addition of a NaOH solution and then extracted with methyl t-butyl ether.

-

The organic layer is dried and the solvent is evaporated to yield the product.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often stereospecific method for the synthesis of 3-aryloxy-3-phenylpropylamines. This reaction facilitates the condensation of a 3-hydroxy-3-phenylpropylamine with a phenol in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, making it particularly useful for controlling the stereochemical outcome.

This protocol outlines a general procedure for the Mitsunobu reaction between an alcohol and a phenol.

Materials:

-

Alcohol (e.g., N-protected-3-hydroxy-3-phenylpropylamine)

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the alcohol (1 equivalent) and the phenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Stereoselective Synthesis and Resolution

The biological activity of 3-aryloxy-3-phenylpropylamines is often highly dependent on their stereochemistry. Therefore, methods to obtain enantiomerically pure compounds are of great interest.

-

Starting from Chiral Precursors: A common strategy is to start the synthesis with an enantiomerically pure 3-hydroxy-3-phenylpropylamine. This can be obtained through asymmetric reduction of the corresponding ketone or by resolution of the racemic alcohol.

-

Resolution of the Final Product: Alternatively, the racemic 3-aryloxy-3-phenylpropylamine can be resolved into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid, followed by separation of the diastereomers by crystallization.

This protocol describes the resolution of racemic atomoxetine using (S)-(+)-mandelic acid.[4]

Materials:

-

Racemic N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine

-

(S)-(+)-Mandelic acid

-

Toluene

-

Ethyl acetate

Procedure:

-

Dissolve the racemic N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine in toluene.

-

Add a solution of (S)-(+)-mandelic acid in toluene to the amine solution.

-

Stir the mixture at room temperature to allow for the formation of the diastereomeric mandelate salts.

-

The (R)-amine-(S)-mandelate salt, being less soluble, will precipitate out of the solution.

-

Collect the solid by filtration and wash with ethyl acetate.

-

The enantiomerically enriched (R)-amine can be liberated from the salt by treatment with a base.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative 3-aryloxy-3-phenylpropylamines, fluoxetine and atomoxetine, via different synthetic routes.

Table 1: Synthesis of Fluoxetine

| Starting Materials | Reaction Type | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-methyl-3-hydroxy-3-phenylpropylamine, 4-chlorobenzotrifluoride | Nucleophilic Aromatic Substitution | NaH | DMSO | 80-100 | - | 78 | [1] |

| N-methyl-3-hydroxy-3-phenylpropylamine, 4-chlorobenzotrifluoride | Nucleophilic Aromatic Substitution | Potassium hydroxide, PEG-6000 | Sulfolane | 90-100 | < 1 | 95.7 | [3] |

Table 2: Synthesis of Atomoxetine

| Starting Materials | Reaction Type | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (R)-N-methyl-3-hydroxy-3-phenylpropylamine, 2-iodotoluene | Nucleophilic Aromatic Substitution | CuI, K₂CO₃ | Xylenes | 130 | - | - | [5] |

| N,N-dimethyl-3-phenyl-3-hydroxypropylamine, 2-fluorotoluene | Nucleophilic Aromatic Substitution | Potassium tert-butoxide | DMI | 95-115 | 12-48 | - | [4] |

Conclusion

The synthesis of 3-aryloxy-3-phenylpropylamines can be achieved through several effective pathways, with nucleophilic aromatic substitution and the Mitsunobu reaction being the most prominent. The choice of a specific route will depend on factors such as the availability of starting materials, the desired stereochemistry, and scalability for industrial production. For the synthesis of enantiomerically pure compounds, the use of chiral precursors or the resolution of the final racemic mixture are well-established and reliable methods. This guide provides a foundational understanding of these key synthetic strategies, offering detailed protocols and comparative data to aid researchers and professionals in the field of drug development.

References

- 1. scielo.br [scielo.br]

- 2. Flow synthesis of Fluoxetine – All About Drugs [allfordrugs.com]

- 3. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 4. EP1171417B1 - Methods for preparing 3-aryloxy-3-arylpropylamines and intermediates thereof - Google Patents [patents.google.com]

- 5. US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]

3-(2-Methylphenoxy)propylamine: A Core Chemical Intermediate for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methylphenoxy)propylamine is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) and cardiovascular system. This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety, and principal applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action are presented to support researchers and drug development professionals in their work with this versatile intermediate.

Chemical and Physical Properties

This compound is a primary amine that serves as a crucial precursor in various organic syntheses. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 50911-61-0 | [1] |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Density | 0.992 g/cm³ | [1] |

| Boiling Point | 269 °C at 760 mmHg | [1] |

| Flash Point | 116.3 °C | [1] |

| Storage Conditions | Room temperature, dry | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common industrial approach involves the reaction of 2-methylphenol (o-cresol) with a suitable three-carbon aminating agent. The following experimental protocol is a representative example of a potential synthesis pathway, adapted from procedures for structurally similar compounds.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a two-step process involving the formation of a chloro-intermediate followed by amination.

Step 1: Synthesis of 1-chloro-3-(2-methylphenoxy)propane

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 2-methylphenol and a suitable base (e.g., sodium hydroxide) in an appropriate solvent (e.g., toluene).

-

Slowly add 1-bromo-3-chloropropane to the reaction mixture while maintaining the temperature at a controlled level.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and wash with water to remove any inorganic salts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-3-(2-methylphenoxy)propane.

-

Purify the product by vacuum distillation.

Step 2: Amination of 1-chloro-3-(2-methylphenoxy)propane

-

Charge a high-pressure reactor with the purified 1-chloro-3-(2-methylphenoxy)propane and a solution of aqueous ammonia in an alcohol solvent (e.g., methanol).

-

Seal the reactor and heat to a temperature of approximately 100 °C.

-

Maintain the reaction under pressure with stirring for a period of about 14 hours.[3]

-

After cooling the reactor, vent the excess ammonia and transfer the reaction mass.

-

Remove the solvent by distillation.

-

Add water and a suitable organic solvent (e.g., diisopropyl ether) to the residue and perform a liquid-liquid extraction.[3]

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be further purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Synthesis Workflow Diagram

Caption: A generalized workflow for the two-step synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and central nervous system disorders.[2] Its structural properties make it a valuable scaffold for creating molecules that can interact with specific biological receptors.

Intermediate for Atomoxetine (Strattera®)

One of the most notable applications of this compound is as a direct precursor in the synthesis of Atomoxetine .[4][5] Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][6] The synthesis of Atomoxetine involves the N-methylation of this compound.

Other Potential Applications

The phenoxypropylamine moiety is present in a range of biologically active compounds. Research has explored its use in the development of agents for:

-

Depression: As a core structure in aryloxyphenylpropylamines with antidepressant properties.

-

Cardiovascular Conditions: In the synthesis of propanolamine derivatives investigated for anti-anginal and anti-hypertensive effects.

Mechanism of Action of Derived Therapeutics

The primary mechanism of action for drugs like Atomoxetine, synthesized from this compound, is the selective inhibition of the norepinephrine transporter (NET).[6]

Signaling Pathway: Norepinephrine Reuptake Inhibition

By blocking the NET, these drugs increase the concentration of norepinephrine in the synaptic cleft of neurons, particularly in the prefrontal cortex.[6] This enhancement of noradrenergic signaling is believed to be the primary mechanism through which these medications improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.[6]

Caption: Mechanism of action of drugs derived from this compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. The following information is a general guide based on data for similar propylamine compounds.

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[7] |

| Toxicity | Harmful if swallowed or in contact with skin. | Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[7][8] |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment. In case of contact, rinse immediately with plenty of water.[7][8] |

| Sensitization | May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | Store away from strong oxidizing agents and acids.[9] |

Emergency Procedures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its role as a key building block in the synthesis of important drugs, such as Atomoxetine, underscores its importance in the development of treatments for CNS and cardiovascular disorders. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and professionals working in drug discovery and development. The continued exploration of new synthetic routes and applications for this versatile molecule holds promise for the future of therapeutic innovation.

References

- 1. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. nbinno.com [nbinno.com]

- 8. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Diverse Biological Activities of Phenoxypropylamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropylamine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, primarily targeting adrenoceptors, monoamine oxidases, and dopamine receptors. Their therapeutic potential spans a range of conditions, from cardiovascular diseases to neurological disorders. This technical guide provides an in-depth overview of the biological activities of phenoxypropylamine compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the associated signaling pathways.

Quantitative Biological Activity Data

The biological activity of phenoxypropylamine derivatives is quantified through various in vitro assays, with results typically reported as inhibition constants (Ki), 50% inhibitory concentrations (IC50), or as a percentage of maximal efficacy (%Emax). The following tables summarize the reported activities of several phenoxypropylamine compounds against different biological targets.

Table 1: Beta-Adrenoceptor Agonist Activity of Phenoxypropylamine Derivatives

| Compound | Receptor | pKi | %Emax | Reference |

| SWR-0334NA | β3-adrenoceptor | 6.11 | 100.26 | [1] |

| 6f (3,4-dihydroxy) | β-adrenoceptor | Potent Agonist | - | [2] |

| 6j (3-hydroxy-4-methylsulfonamido transposed) | β-adrenoceptor | Potent Agonist | - | [2] |

| 6g (3-hydroxy) | β-adrenoceptor | Dose-dependent | - | [2] |

| 6h (4-hydroxy) | β-adrenoceptor | Dose-dependent | - | [2] |

Table 2: Beta-Adrenoceptor Antagonist Activity of Phenoxypropylamine Derivatives

| Compound | Receptor | Activity | Reference |

| 6k (4-methylsulfonylmethyl) | β-adrenoceptor | Blocking effects | [2] |

| 6g (3-hydroxy) | β-adrenoceptor | Antagonized standard agonist at high concentrations | [2] |

| 6h (4-hydroxy) | β-adrenoceptor | Antagonized standard agonist at high concentrations | [2] |

| 6j (3-hydroxy-4-methylsulfonamido transposed) | β-adrenoceptor | Antagonized standard agonist at high concentrations | [2] |

Table 3: Monoamine Oxidase (MAO) Inhibition by Related Phenylalkylamine Compounds

| Compound | Target | IC50 (nM) | Ki (nM) | Reference |

| Harmaline | MAO-A | 2.3 | - | [3] |

| Lazabemide | MAO-B | 18 | - | [3] |

| Phentermine | MAO-A | >10,000 | - | [3] |

| S(+)-Fenfluramine | MAO-A | >10,000 | - | [3] |

| R(-)-Fenfluramine | MAO-A | >10,000 | - | [3] |

| Sertraline | MAO-A | 2,300 | - | [3] |

Note: Data for a broader range of phenoxypropylamine compounds as MAO inhibitors with specific IC50 values is limited in the immediate search results. The table includes related phenylalkylamines for comparative context.

Table 4: Dopamine Receptor Binding Affinity of Related Dopamine Agonists

| Compound | Receptor | Ki (nM) | Reference |

| Cabergoline | D2 | 0.61 | [4] |

| Lisuride | D2 | 0.95 | [4] |

| Pergolide | D2 | 447 | [4] |

| Pramipexole | D2 | 79,500 | [4] |

| Ropinirole | D2 | 98,700 | [4] |

| α-dihydroergocryptine | D1 | 35.4 | [4] |

| Lisuride | D1 | 56.7 | [4] |

| Pergolide | D1 | 447 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phenoxypropylamine compounds.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for adrenergic receptors.

1. Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-iodocyanopindolol for β-receptors).

-

Test phenoxypropylamine compound.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter or gamma counter.

2. Procedure:

-

Prepare serial dilutions of the test phenoxypropylamine compound.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter (for 3H or 14C) or a gamma counter (for 125I).

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine the IC50 of test compounds for MAO-A and MAO-B.

1. Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or p-tyramine).

-

A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

-

Test phenoxypropylamine compound.

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

96-well black microplates.

-

Fluorescence microplate reader.

2. Procedure:

-

Prepare serial dilutions of the test phenoxypropylamine compound and positive controls.

-

Add the MAO-A or MAO-B enzyme to the wells of the microplate.

-

Add the test compound or control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate and the Amplex Red/HRP mixture.

-

Incubate the plate at 37°C, protected from light, for a specific time (e.g., 30-60 minutes). The MAO enzyme will oxidize the substrate, producing H2O2, which is then converted by HRP into a fluorescent product (resorufin) from the Amplex Red reagent.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission).

3. Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of phenoxypropylamine compounds. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

This technical guide provides a foundational understanding of the biological activities of phenoxypropylamine compounds. The presented data and protocols offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this versatile class of molecules further. The diverse interactions with key physiological targets underscore the importance of continued research into the structure-activity relationships and mechanisms of action of phenoxypropylamine derivatives.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human beta- and alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 3-(2-Methylphenoxy)propylamine Derivatives: A Technical Guide

Introduction

The 3-(2-Methylphenoxy)propylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatility allows for interaction with a range of biological targets, leading to diverse pharmacological activities. This structural framework was notably derived by Eli Lilly from the antihistamine diphenhydramine and has been foundational in the discovery of several key antidepressant medications.[1] Derivatives of this scaffold are primarily known for their roles as monoamine reuptake inhibitors and histamine receptor antagonists, making them crucial for treating psychiatric disorders, allergic conditions, and neurological diseases. This guide provides an in-depth analysis of the pharmacological profile, structure-activity relationships (SAR), and pharmacokinetics of these derivatives, intended for researchers and professionals in drug development.

Core Pharmacological Profiles

The pharmacological diversity of this compound derivatives stems from specific substitutions on the phenoxy ring, the propylamine chain, and the terminal amine. These modifications dictate the primary biological target and the resulting therapeutic effect.

Monoamine Reuptake Inhibition

A prominent class of these derivatives functions by inhibiting the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—at their respective transporters: SERT, NET, and DAT. By blocking these transporters, these compounds increase the synaptic concentration of neurotransmitters, enhancing neurotransmission. This mechanism is the cornerstone of treatment for depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).

Key examples include Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[1] The selectivity for different transporters is a critical aspect of their pharmacological profile, influencing both their efficacy and side-effect profiles.

Quantitative Data: Monoamine Transporter Inhibition

| Compound | Primary Target(s) | Transporter Inhibition (IC50/Ki, nM) | Reference |

| Atomoxetine | NRI | NET: 0.03 µM | [2] |

| Fluoxetine | SSRI | SERT: < 10 µM | [2] |

| Nisoxetine | NRI | NET: Potent Inhibitor | [1] |

| Norfluoxetine | SSRI | SERT: Potent Inhibitor | [1] |

| N-Methyl-PPPA | SNRI | SERT & NET: Potent Inhibitor | [1] |

Note: Specific quantitative values for all compounds were not available in the provided search results. The table reflects the described potency.

Figure 1: Mechanism of Monoamine Reuptake Inhibition.

Histamine Receptor Antagonism

Other derivatives of the propylamine scaffold are potent antagonists of histamine receptors, particularly the H1 and H3 subtypes.

-

H1 Receptor Antagonists: These compounds are classical antihistamines used to treat allergic conditions. They work by competitively inhibiting the binding of histamine to H1 receptors on smooth muscle, endothelial cells, and neurons, thereby mitigating symptoms like itching, edema, and vasodilation.[3] Many first-generation H1 antagonists, due to their lipophilicity, cross the blood-brain barrier and cause sedation by blocking central H1 receptors.[3]

-

H3 Receptor Antagonists/Inverse Agonists: The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, serotonin).[4] Antagonists or inverse agonists of the H3 receptor block this negative feedback loop, leading to increased neurotransmitter release. This mechanism is being explored for the treatment of cognitive disorders, epilepsy, and obesity.[4][5][6]

Quantitative Data: Histamine H3 Receptor Ligand Activity

| Compound Class | Alkyl Spacer Length | Key Substituent | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| tert-Amyl Phenoxyalkylamine | 5 carbons | Piperidine | 8.8 | 157 (Antagonist) | [4][6] |

| tert-Amyl Phenoxyalkylamine | 5 carbons | N/A | 23.4 | 164 (Antagonist) | [4][6] |

| Acetyl/Propionyl Phenoxyalkylamine | 3-4 carbons | 4-Pyridylpiperazine | 5.2 - 115 | N/A | [5] |

| tert-Butyl/Pentyl Phenoxyalkylamine | 3-4 carbons | 4-Pyridylpiperazine | 16.0 - 120 | N/A | [7] |

| Dual H3R/MAO-B Ligand | 3 carbons | 2-Methylpyrrolidine | 25 | N/A | [8] |

N/A: Data not available in the provided search results.

Figure 2: Histamine H3 Receptor Antagonism Signaling Pathway.

Structure-Activity Relationships (SAR)

The therapeutic application of this compound derivatives is highly dependent on their structural features.

-

Propyl Chain Length: For histamine H3 receptor antagonists, a three-carbon linker between the phenoxy group and the amine appears to be optimal for activity. Studies on 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-propylamine derivatives showed that the order of antagonistic activity based on the carbon chain length was 3 > 2 > 4 >> 5.[9]

-

Aromatic Ring Substitution: Electron-donating groups on the phenyl ring tend to increase antihistamine activity, suggesting a strong pi-interaction with the receptor.[10] Conversely, electron-withdrawing substituents decrease potency.[10] For H3R ligands, introducing carbonyl-containing residues in the lipophilic part of the molecule can increase affinity.[5]

-

Terminal Amine Group: The nature of the amine group is critical. For instance, the 4-pyridylpiperazine moiety has been identified as a crucial element for high hH3R affinity.[5][7]

Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is crucial for its clinical utility.

One studied derivative, S-4 (a non-steroidal selective androgen receptor modulator with a related structure), demonstrated rapid absorption and slow clearance in rats.[11][12] It showed dose-dependent oral bioavailability, which was complete at lower doses.[11][12] The half-life in rats ranged from 2.6 to 5.3 hours.[11][12] Metabolism of related propylamine derivatives often involves N-oxidation and N-demethylation.[13] For the monoamine oxidase inhibitor (R)-N-(2-Heptyl)-N-methylpropargylamine, depropargylation occurred faster than demethylation.[14]

Pharmacokinetic Parameters of S-4 in Rats

| Parameter | Value | Condition | Reference |

| Clearance (CL) | 1.0 - 2.1 mL/min/kg | Dose-dependent | [11][12] |

| Volume of Distribution (Vd) | ~0.448 L/kg | All treatment groups | [11][12] |

| Oral Bioavailability (F) | Complete (at 1 & 10 mg/kg) | Dose-dependent | [11][12] |

| 57% (at 30 mg/kg) | [11][12] | ||

| Half-life (t1/2) | 2.6 - 5.3 hours | Across dose range | [11][12] |

| Time to Max Concentration (Tmax) | 48 - 336 min | Oral doses | [11] |

Experimental Protocols

The characterization of this compound derivatives involves a suite of in vitro and in vivo assays.

In Vitro Radioligand Binding Assay (for hH3R)

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor (hH3R).

-

Methodology:

-

Source: Membranes from CHO-K1 or HEK293 cells stably expressing the hH3R are used.[8]

-

Radioligand: A radiolabeled ligand, typically [3H]Nα-Methylhistamine, is used as a competitive binder.

-

Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Figure 3: Workflow for an In Vitro Radioligand Binding Assay.

In Vivo Pharmacokinetic Study (Rat Model)

This protocol is designed to determine the ADME properties of a compound in a living organism.

-

Objective: To determine key pharmacokinetic parameters (CL, Vd, t1/2, F) of a test compound.

-

Methodology:

-

Subjects: Male Sprague-Dawley rats are typically used.[11][12]

-

Administration:

-

Sampling: Blood samples are collected from the jugular vein at predetermined time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Analysis: Plasma concentrations of the compound are quantified using a validated HPLC or LC-MS/MS method.[11][12]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters like AUC (Area Under the Curve), CL, Vd, and t1/2. Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

-

Figure 4: Workflow for an In Vivo Pharmacokinetic Study.

References

- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and preclinical evaluation of novel histamine H3receptor ligands: Acetyl and propionyl phenoxyalkyl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. webhome.auburn.edu [webhome.auburn.edu]

- 14. Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of atomoxetine and related selective norepinephrine reuptake inhibitors (NRIs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology, experimental evaluation, and downstream signaling pathways of these compounds.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Atomoxetine is a highly selective and potent inhibitor of the presynaptic norepinephrine transporter (NET).[1][2][3] The NET is a crucial membrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[4] By binding to the NET, atomoxetine blocks the reuptake of NE into the presynaptic neuron.[1][3][4][5] This inhibition leads to an increased concentration and prolonged availability of NE in the synaptic space, enhancing noradrenergic neurotransmission.[1][3]

This enhanced noradrenergic activity is particularly prominent in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and response inhibition.[1][3][5] Notably, the dopamine transporter (DAT), which is responsible for the reuptake of dopamine (DA), is expressed at low levels in the PFC.[2] In this region, NET also serves to clear synaptic DA.[6] Consequently, by inhibiting NET, atomoxetine also leads to a modest, indirect increase in extracellular dopamine levels specifically within the prefrontal cortex.[1][2][6] This dual enhancement of norepinephrine and dopamine signaling in the PFC is believed to be the primary mechanism underlying the therapeutic effects of atomoxetine in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][6]

Unlike stimulant medications, atomoxetine has a low affinity for the dopamine transporters in subcortical regions like the nucleus accumbens and striatum, which is thought to contribute to its lower potential for abuse and dependence.[6]

Quantitative Pharmacological Data

The binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of atomoxetine and related compounds for the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters are summarized below. These values quantify the potency and selectivity of these drugs.

| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference(s) |

| Atomoxetine | NET | 0.9 - 5 | 31 ± 10 (ng/mL) | [7],[8] |

| DAT | 1451 | - | [2] | |

| SERT | 77 | 99 ± 21 (ng/mL) | [2],[8] | |

| Reboxetine | NET | 0.9 | 8.5 | [7],[9] |

| DAT | >10,000 | 89,000 | [7],[9] | |

| SERT | 1745 | 6,900 | [7],[9] | |

| Edivoxetine | NET | - | High Potency | [10][11] |

| DAT | - | Very Low Affinity | [10] | |

| SERT | - | Very Low Affinity | [10] |

Note: IC50 values for atomoxetine are presented in ng/mL as reported in the cited in vivo study. Direct Ki values for Edivoxetine at DAT and SERT are not widely published, but it is consistently reported to be highly selective for NET.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of atomoxetine and related compounds.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET).

Materials:

-

NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

-

Reference Compound: Desipramine (a well-characterized NET inhibitor).

-

Test Compound: Atomoxetine or related compounds.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell membranes expressing hNET on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).[5]

-

-

Assay Setup (in a 96-well microplate, in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine (at a final concentration near its Kd, e.g., 1-3 nM), and 100 µL of the diluted membrane suspension.[5]

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of the reference compound (e.g., 10 µM Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[5]

-

Competitive Binding: Add 50 µL of varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[5]

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[5]

-

Filtration:

-

Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.

-

Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[5]

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter circle.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into synaptosomes, which are resealed nerve terminals.

Materials:

-

Synaptosome Preparation: Isolated from specific brain regions (e.g., prefrontal cortex or hippocampus) of laboratory animals (e.g., rats).

-

Radiolabeled Neurotransmitter: [³H]Norepinephrine.

-

Test Compound: Atomoxetine or related compounds.

-

Reference Inhibitor: Desipramine.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

-

Lysis Buffer: 0.1 M NaOH or 1% SDS.

-

Scintillation Cocktail.

-

Glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Layer the supernatant onto a discontinuous Percoll or Ficoll gradient and centrifuge at high speed.[4]

-

Collect the synaptosomal fraction and wash it with the assay buffer.[4]

-

Determine the protein concentration of the synaptosomal preparation.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding [³H]Norepinephrine at a concentration near its Km value.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[4]

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the synaptosomes collected on the filters with a lysis buffer.

-

Add scintillation cocktail to the lysate.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]Norepinephrine taken up in the presence of different concentrations of the test compound.

-

Calculate the percentage of inhibition of uptake for each concentration.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Signaling Pathways and Visualizations

The inhibition of norepinephrine reuptake by atomoxetine initiates a cascade of downstream signaling events in the prefrontal cortex, ultimately modulating neuronal activity and enhancing cognitive functions.

Norepinephrine Reuptake Inhibition by Atomoxetine

The primary action of atomoxetine is the blockade of the norepinephrine transporter on the presynaptic neuron. This leads to an accumulation of norepinephrine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic adrenergic receptors.

Caption: Atomoxetine blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Downstream Noradrenergic Signaling in the Prefrontal Cortex

In the prefrontal cortex, the increased levels of norepinephrine due to NET inhibition by atomoxetine primarily act on α2- and α1-adrenergic receptors to modulate neuronal excitability and network activity.

-

α2-Adrenoceptor Signaling: Optimal levels of norepinephrine, achieved with therapeutic doses of atomoxetine, preferentially stimulate α2-adrenoceptors.[12][13] Activation of these receptors inhibits the activity of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[13] The closure of HCN channels strengthens network connectivity and enhances delay-related firing of PFC neurons, which is crucial for working memory.[12][13]

-

α1-Adrenoceptor Signaling: Under conditions of high stress, excessive norepinephrine release can lead to the stimulation of α1-adrenoceptors.[12] This signaling pathway can impair PFC function by suppressing neuronal firing.[12] The selective and controlled increase in norepinephrine by atomoxetine is thought to favor the beneficial effects mediated by α2-receptors.

Caption: Downstream signaling of increased norepinephrine in the prefrontal cortex via α2 and α1 receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical radioligand binding assay to determine the binding affinity of a test compound.

Caption: Logical workflow for a radioligand binding assay.

References

- 1. goodrx.com [goodrx.com]

- 2. Atomoxetine - Wikipedia [en.wikipedia.org]

- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Cognitive Actions of Norepinephrine α2 and α1 Receptor Signaling in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Norepinephrine Drives Persistent Activity in Prefrontal Cortex via Synergistic α1 and α2 Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine (Atomoxetine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, widely known as atomoxetine. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine is a selective norepinephrine reuptake inhibitor.[1][2][3][4][5] The (R)-enantiomer, specifically, is the active pharmaceutical ingredient in medications used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1]

Table 1: Physicochemical Properties of Atomoxetine

| Property | Value | Source |

| IUPAC Name | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | PubChem |

| Synonyms | Atomoxetine, Tomoxetine, Strattera | PubChem, Wikipedia |

| CAS Number | 83015-26-3 ((R)-enantiomer) | PubChem |

| Molecular Formula | C₁₇H₂₁NO | [6] |

| Molecular Weight | 255.36 g/mol | [6] |

| Appearance | White, granular powder | Wikipedia |

| Solubility | Highly soluble in water | Wikipedia |

Pharmacodynamics: Mechanism of Action and Binding Profile

Atomoxetine's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[2][3][7] This action is believed to be the basis for its therapeutic effects in ADHD.[2][3] Notably, atomoxetine also indirectly increases dopamine levels in the prefrontal cortex.[2][7] Unlike stimulant medications, it does not significantly increase dopamine in the nucleus accumbens or striatum, which is thought to contribute to its lower potential for abuse.[2]

Table 2: Binding Affinity and Potency of Atomoxetine

| Target | Parameter | Value | Species | Source |

| Norepinephrine Transporter (NET) | Kᵢ | 5 nM | Human | [8] |

| Norepinephrine Transporter (NET) | IC₅₀ | 31 ± 10 ng/mL | Rhesus Monkey | [9][10] |

| Serotonin Transporter (SERT) | IC₅₀ | 99 ± 21 ng/mL | Rhesus Monkey | [9][10] |

| Dopamine Transporter (DAT) | Kᵢ | Low affinity | Rat | [3] |

| Other Receptors/Transporters | - | Low affinity | - | [5][11] |

Pharmacokinetics

The pharmacokinetic profile of atomoxetine is well-characterized in humans. It is readily absorbed after oral administration and is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[12]

Table 3: Human Pharmacokinetic Parameters of Atomoxetine

| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Source |

| Bioavailability | 63% | 94% | Wikipedia |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-2 hours | 3-4 hours | Wikipedia |

| Plasma Half-life (t₁/₂) | 4.5–19 hours (average) | ~24 hours | Wikipedia |

| Protein Binding | 98% (primarily albumin) | 98% (primarily albumin) | [1][12] |

| Volume of Distribution (Vd) | 0.85 L/kg | 0.85 L/kg | [13] |

| Primary Metabolite | 4-hydroxyatomoxetine | 4-hydroxyatomoxetine | [5][12] |

Experimental Protocols

Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride (Atomoxetine HCl)

The following is a representative synthetic protocol based on literature descriptions.[14][15][16][17][18]

Step 1: Synthesis of N-methyl-3-hydroxy-3-phenylpropylamine This intermediate can be prepared through various methods, often starting from 3-chloropropiophenone. A common route involves the asymmetric reduction of the ketone to the corresponding chiral alcohol.

Step 2: Aromatic Nucleophilic Substitution

-

To a solution of (R)-N-methyl-3-hydroxy-3-phenylpropylamine in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium hydroxide (KOH).

-

Add 2-fluorotoluene to the reaction mixture.

-

Heat the mixture to facilitate the nucleophilic aromatic substitution reaction, forming the ether linkage.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.

Step 3: Salt Formation and Purification

-

Dissolve the crude (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine in a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Add a solution of hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration.

-

Recrystallize the product from a suitable solvent system to obtain highly pure (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.

Signaling Pathways and Visualizations

The primary pharmacological effect of atomoxetine is the elevation of norepinephrine in the synaptic cleft. This increased norepinephrine can then interact with various adrenergic receptors on both presynaptic and postsynaptic neurons, modulating downstream signaling cascades.

Presynaptic α2-Adrenergic Receptor Signaling